molecular formula C21H19NO3 B12429924 Microtubule inhibitor 1

Microtubule inhibitor 1

Cat. No.: B12429924
M. Wt: 333.4 g/mol
InChI Key: CZORMYBDJDSAFW-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Microtubule inhibitor 1 is a compound that targets microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Microtubules play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Microtubule inhibitors are widely used in cancer treatment due to their ability to disrupt cell division and induce apoptosis in rapidly dividing cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of microtubule inhibitor 1 typically involves the preparation of heteroaryl amide compounds. One common synthetic route includes the reaction of an amine with a carboxylic acid derivative under conditions that promote amide bond formation. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification, such as recrystallization and chromatography, to isolate the desired compound. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Microtubule inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Microtubule inhibitor 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study microtubule dynamics and interactions with other cellular components.

    Biology: Employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.

    Medicine: Utilized in cancer research and treatment to inhibit the proliferation of cancer cells and overcome multidrug resistance.

    Industry: Applied in the development of new therapeutic agents and drug delivery systems .

Mechanism of Action

Microtubule inhibitor 1 exerts its effects by binding to the colchicine binding site on tubulin, a protein that forms microtubules. This binding disrupts the polymerization and depolymerization of microtubules, leading to the inhibition of mitotic spindle formation and cell division. The compound induces apoptosis in rapidly dividing cells by blocking the cell cycle at the mitotic phase .

Comparison with Similar Compounds

Microtubule inhibitor 1 is unique in its ability to overcome multidrug resistance in cancer cells. Similar compounds include:

This compound stands out due to its novel binding site and ability to induce ferroptosis, a form of programmed cell death distinct from apoptosis .

Properties

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

(E)-3-(3-hydroxy-4-methoxyphenyl)-2-methyl-1-(2-methylquinolin-4-yl)prop-2-en-1-one

InChI

InChI=1S/C21H19NO3/c1-13(10-15-8-9-20(25-3)19(23)12-15)21(24)17-11-14(2)22-18-7-5-4-6-16(17)18/h4-12,23H,1-3H3/b13-10+

InChI Key

CZORMYBDJDSAFW-JLHYYAGUSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)O)/C

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)O)C

Origin of Product

United States

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